molecular formula C7H5BrClNO B3284143 N-(4-bromo-3-chlorophenyl)formamide CAS No. 77897-92-8

N-(4-bromo-3-chlorophenyl)formamide

Cat. No.: B3284143
CAS No.: 77897-92-8
M. Wt: 234.48 g/mol
InChI Key: LBWDMAXIFXQRGP-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-chlorophenyl)formamide” is a chemical compound with the molecular formula C7H5BrClNO . It has a molecular weight of 234.48 . The compound is also known as Benzamide, N-(3-chlorophenyl)-4-bromo- .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) . This indicates that the molecule consists of a formamide group (HCONH2) attached to a phenyl ring that is substituted with bromine and chlorine atoms .


Physical and Chemical Properties Analysis

“this compound” is a grey solid . The compound should be stored at temperatures between 0-5 degrees Celsius .

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDMAXIFXQRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 60.7 g of 4-bromo-3-chloroaniline and 300 ml of 97% formic acid was refluxed for four hours. The resulting mixture was poured over ice and filtered. The solid was washed with water and recrystallized from 3/1 v/v ether/hexane to give N-(4-bromo-3-chlorophenyl)formamide (4A), as a tan solid, mp: 110°-113° C.
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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